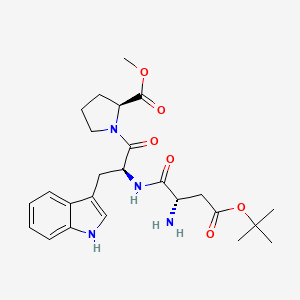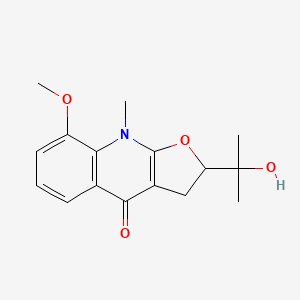
1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea typically involves the reaction of 4-chloroaniline with 2-chloro-3-pyridinecarboxylic acid, followed by the introduction of thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents can also play a crucial role in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea: Similar in structure but lacks the sulfur atom.
1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)guanidine: Contains a guanidine group instead of a thiourea group.
Uniqueness: 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea is unique due to its thiourea group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H9Cl2N3S |
|---|---|
Molecular Weight |
298.2 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea |
InChI |
InChI=1S/C12H9Cl2N3S/c13-8-3-5-9(6-4-8)16-12(18)17-10-2-1-7-15-11(10)14/h1-7H,(H2,16,17,18) |
InChI Key |
IXTVYLDSQIUUML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=S)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester](/img/structure/B11833919.png)



![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride](/img/structure/B11833949.png)
![7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B11833950.png)

![tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B11833955.png)




